molecular formula C7H4Br2O B1337937 2,6-Dibromobenzaldehyde CAS No. 67713-23-9

2,6-Dibromobenzaldehyde

Cat. No.: B1337937
CAS No.: 67713-23-9
M. Wt: 263.91 g/mol
InChI Key: YDYNSAUGVGAOLO-UHFFFAOYSA-N
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Description

2,6-Dibromobenzaldehyde is an organic compound with the molecular formula C7H4Br2O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its off-white crystalline appearance and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromobenzaldehyde can be synthesized through various methods. One common method involves the selective bromination of benzenesulfonic acid, followed by substitution reactions . Another method includes the bromination of benzaldehyde derivatives under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine and iron powder as reagents. The process typically includes the reduction of o-nitrobenzaldehyde to o-aminobenzaldehyde, followed by bromination .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Pharmaceuticals

2,6-Dibromobenzaldehyde plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often used in the development of anti-cancer drugs due to their ability to interact with biological targets effectively.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel benzothiazole derivatives that exhibited significant anticancer activity against various cancer cell lines. The compound's structure allowed for modifications that enhanced its bioactivity and selectivity towards cancer cells .

Organic Synthesis

This compound is extensively utilized in organic chemistry for the preparation of complex molecules. It facilitates the formation of new compounds with desired properties through various reactions, including nucleophilic additions and condensation reactions.

Data Table: Common Reactions Involving this compound

Reaction TypeReagentsConditionsProduct
Nucleophilic AdditionSodium BorohydrideMethanol, Room Temperature(2,6-Dibromophenyl)methanol
CondensationAmine CompoundsRefluxSchiff Base Derivatives
Cross-CouplingOrganometallic ReagentsPalladium CatalystBiaryl Compounds

Material Science

In material science, this compound is used to develop specialty polymers and resins. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance.

Case Study: Development of High-Performance Polymers

Research has shown that incorporating this compound into polyimide formulations significantly improves thermal stability and mechanical properties. This application is particularly valuable in aerospace and electronic industries where material performance is critical .

Analytical Chemistry

The compound serves as a reagent in various analytical methods for detecting and quantifying substances in complex mixtures. This application is vital for quality control across several industries.

Data Table: Analytical Applications of this compound

MethodologyApplicationImportance
ChromatographyDetection of Organic CompoundsQuality Control
SpectroscopyStructural ElucidationIdentification of Compounds
TitrationQuantitative AnalysisConcentration Determination

Environmental Chemistry

Research indicates potential applications of this compound in environmental remediation processes. Its chemical structure allows for interactions with pollutants, aiding degradation processes.

Case Study: Pollutant Degradation

A study focused on the degradation of chlorinated organic pollutants using this compound as a precursor for developing catalysts that enhance degradation rates under mild conditions .

Mechanism of Action

The mechanism of action of 2,6-Dibromobenzaldehyde involves its interaction with various molecular targets. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property makes it useful in the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • 2,4,6-Tribromobenzaldehyde
  • 2,6-Dibromobenzoic acid
  • 2,6-Dibromophenethanol
  • 2,6-Dibromo-4-methylbenzaldehyde

Comparison: 2,6-Dibromobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzaldehydes. For example, 2,4,6-Tribromobenzaldehyde has three bromine atoms, leading to different chemical behavior and applications .

Biological Activity

2,6-Dibromobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in various fields of research due to its unique biological activities and synthetic applications. This compound is primarily recognized for its role as a versatile building block in organic synthesis, particularly in the development of biologically active compounds. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis applications, and relevant research findings.

  • Molecular Formula : C7H4Br2O
  • Molecular Weight : 251.91 g/mol
  • CAS Number : 67713-23-9

Inhibitory Effects

Research indicates that this compound exhibits inhibitory activity against several cytochrome P450 enzymes, notably CYP1A2. This suggests potential implications for drug metabolism and interactions:

  • CYP1A2 Inhibitor : Yes
  • CYP2C19 Inhibitor : No
  • CYP2D6 Inhibitor : No
  • CYP3A4 Inhibitor : No

The log partition coefficients (Log Po/w) indicate moderate lipophilicity, which is crucial for membrane permeability and bioavailability:

PropertyValue
Log Po/w (iLOGP)1.9
Log Po/w (XLOGP3)2.77
Log Po/w (WLOGP)3.02
Log Po/w (MLOGP)2.94
Log Po/w (SILICOS-IT)3.34

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules, including:

  • Corroles : A study demonstrated the synthesis of multibrominated corroles from this compound using TFA-catalyzed dipyrromethane-aldehyde condensation methods. These corroles exhibit significant photophysical properties that can be harnessed in photodynamic therapy .
  • Porphyrins : The compound has been utilized in synthesizing trans porphyrins, which are essential in applications ranging from catalysis to biological imaging .

Case Studies and Research Findings

  • Corrole Synthesis :
    • A study reported the synthesis of bispicket-fence corroles derived from this compound. The synthesized corroles were characterized by UV-vis spectroscopy and demonstrated promising yields under optimized conditions .
  • Photodynamic Therapy Applications :
    • Research highlighted the potential use of corroles derived from this compound in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating its potential as a lead compound in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dibromobenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of benzaldehyde derivatives. For example, direct bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) can yield this compound. However, regioselectivity is a challenge due to competing para-bromination. Alternative methods include Pd-catalyzed C–H activation for selective bromination, as demonstrated in oxime-directed bromination protocols . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. acetic acid), and reaction time to minimize byproducts like 2,4-dibromo or tribrominated isomers .

Q. How can researchers characterize this compound and distinguish it from isomeric analogs?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare aromatic proton signals in 1H^1H-NMR (e.g., deshielded aldehydic proton at ~10 ppm; distinct splitting patterns for ortho-dibromo substitution).
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 263.91 (C₇H₄Br₂O) and fragment patterns consistent with bromine isotope ratios.
  • X-ray Crystallography : Resolve crystal structures to confirm the 2,6-substitution pattern, which differs from 3,5-dibromo analogs in symmetry and packing .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a versatile building block:

  • Pharmaceutical Intermediates : Used in synthesizing antipsychotic agents via reductive amination or cross-coupling reactions.
  • Materials Science : Acts as a precursor for liquid crystals or coordination polymers by reacting with diols or metal complexes .
  • Derivatization : The aldehyde group enables condensation with amines or hydrazines to form Schiff bases for catalytic studies .

Advanced Research Questions

Q. How can researchers address low regioselectivity in the bromination of benzaldehyde derivatives to favor this compound?

  • Methodological Answer : To enhance ortho-selectivity:

  • Directing Groups : Introduce temporary directing groups (e.g., oximes or esters) to steer bromination to the desired positions. For example, (E)-2,6-dibromobenzaldehyde O-methyloxime directs bromination via Pd-catalyzed C–H activation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring ortho-substitution.
  • Computational Screening : Use DFT calculations to predict bromination sites and optimize catalyst design (e.g., Pd/ligand systems) .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Common impurities include residual 2,4-dibromo isomers and oxidation byproducts. Resolution strategies:

  • HPLC-MS : Employ reverse-phase chromatography with UV detection at 254 nm and MS fragmentation to differentiate isomers.
  • GC-FID : Use capillary columns (e.g., DB-5) to separate aldehydic impurities based on boiling points.
  • Standard Curves : Prepare calibration standards for each impurity to improve quantification accuracy .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : The electron-withdrawing bromine atoms activate the ring for SNAr but sterically hinder para-substitution. Experimental design considerations:

  • Nucleophile Strength : Use strong nucleophiles (e.g., amines or thiols) to overcome steric barriers.
  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates without promoting side reactions.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .

Q. What protocols are recommended for evaluating the environmental toxicity of this compound in aquatic systems?

  • Methodological Answer : Follow OECD guidelines for ecotoxicological testing:

  • Acute Toxicity : Use Daphnia magna or Danio rerio (zebrafish) models to determine LC₅₀ values.
  • Bioaccumulation : Measure logP values (experimental or computational) to assess lipophilicity and potential biomagnification.
  • Degradation Studies : Perform photolysis or microbial degradation experiments under simulated environmental conditions .

Q. Data Contradictions and Resolution

  • Contradiction : Some studies report conflicting yields for Pd-catalyzed bromination (40–85%).

    • Resolution : Variability arises from ligand choice (e.g., PPh₃ vs. bidentate ligands) and substrate purity. Replicate experiments with rigorously dried solvents and inert atmospheres to improve reproducibility .
  • Contradiction : Discrepancies in reported 1H^1H-NMR chemical shifts for the aldehyde proton.

    • Resolution : Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and concentration-dependent shifts. Use internal standards (e.g., TMS) for calibration .

Properties

IUPAC Name

2,6-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYNSAUGVGAOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505654
Record name 2,6-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67713-23-9
Record name 2,6-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To anhydrous THF (70 ml), diisopropylamine (8.3 ml, 59.34 mmol) was added and then n-BuLi (1.6 M, 59.34 mmol) was slowly added dropwise at 0° C. using a syringe in a nitrogen atmosphere. The reaction mixture was stirred at 0° C. for 30 min, and the temperature thereof was cooled to −78° C. Subsequently, 1,3-dibromobenzene (7 g, 29.67 mmol) in THF (35 ml) was slowly added using a dropping funnel. The reaction mixture was stirred at −78° C. for 30 min, following the slow addition of DMF (4.6 ml, 59.34 mmol), and then continuously stirred for 1 hour. After the termination of the reaction, an aqueous solution of dilute H2SO4 was added, and the resulting solution was extracted two times with ethyl acetate, washed with a saturated NaCl solution, dried over anhydrous MgSO4, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=40:1), thus obtaining the title compound as a white solid (6.64 g, 25.16 mmol, 85%).
Quantity
59.34 mmol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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